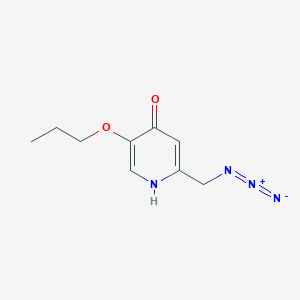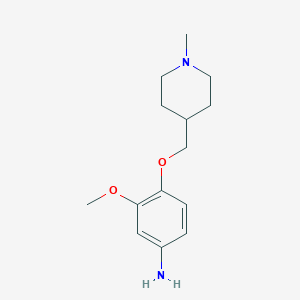
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with a methoxy group, an amino group, and a phenoxymethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or by reduction of nitro groups.
Phenoxymethyl Substitution: The phenoxymethyl group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学研究应用
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target, and further research is needed to elucidate the detailed pathways involved.
相似化合物的比较
Similar Compounds
N-methyl-4-piperidone: A simpler piperidine derivative with a ketone group.
4-aminopiperidine: A piperidine derivative with an amino group.
2-methoxy-4-aminophenol: A phenol derivative with methoxy and amino groups.
Uniqueness
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, amino, and phenoxymethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]aniline |
InChI |
InChI=1S/C14H22N2O2/c1-16-7-5-11(6-8-16)10-18-13-4-3-12(15)9-14(13)17-2/h3-4,9,11H,5-8,10,15H2,1-2H3 |
InChI 键 |
LZXDRFCADCLJOE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


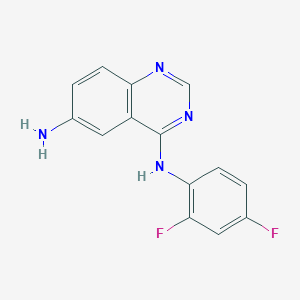
![3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid](/img/structure/B8301093.png)
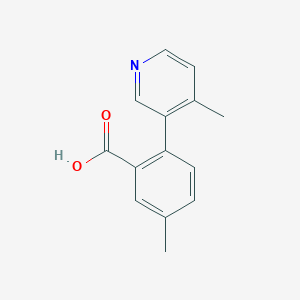

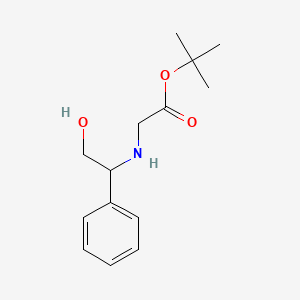
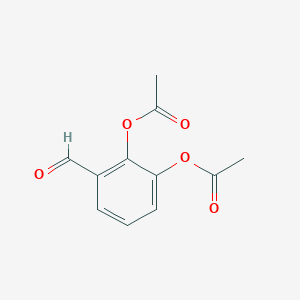
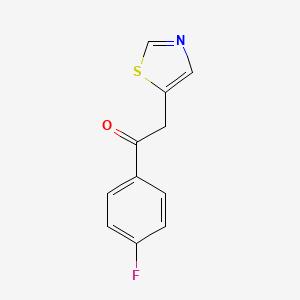
![1H-indole, 2-[[4-[3-(1-pyrrolidinyl)-2-pyridinyl]-1-piperazinyl]carbonyl]-](/img/structure/B8301144.png)

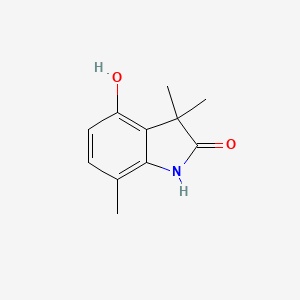
![7-Methoxy-alpha-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8301161.png)
![[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone](/img/structure/B8301163.png)
![2-[2-(Morpholin-4-yl)ethyl]-2H-indazol-6-amine](/img/structure/B8301167.png)
